molecular formula C18H20N2O B11701163 2-(4-Isopropyl-3-methyl-phenoxymethyl)-1H-benzoimidazole

2-(4-Isopropyl-3-methyl-phenoxymethyl)-1H-benzoimidazole

Cat. No.: B11701163
M. Wt: 280.4 g/mol
InChI Key: XTNXEKFMVCACRD-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-3-methyl-phenoxymethyl)-1H-benzoimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-3-methyl-phenoxymethyl)-1H-benzoimidazole typically involves multiple steps, starting with the preparation of the phenoxymethyl intermediate. The intermediate is then reacted with benzimidazole under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-3-methyl-phenoxymethyl)-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding benzimidazole derivatives, while reduction can produce reduced phenoxymethyl compounds.

Scientific Research Applications

2-(4-Isopropyl-3-methyl-phenoxymethyl)-1H-benzoimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-3-methyl-phenoxymethyl)-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isopropyl-3-methyl-phenoxymethyl)-oxirane
  • 2-(4-Isopropyl-3-methyl-phenoxymethyl)-acetate

Uniqueness

2-(4-Isopropyl-3-methyl-phenoxymethyl)-1H-benzoimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a phenoxymethyl group sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(3-methyl-4-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-12(2)15-9-8-14(10-13(15)3)21-11-18-19-16-6-4-5-7-17(16)20-18/h4-10,12H,11H2,1-3H3,(H,19,20)

InChI Key

XTNXEKFMVCACRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3N2)C(C)C

Origin of Product

United States

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